4-Chloro-2-(2-methyl-1H-imidazol-1-YL)pyrimidine
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Overview
Description
4-Chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and imidazole groups in the molecule provides unique chemical properties that can be exploited for various synthetic and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves the reaction of 2-chloro-4,6-dichloropyrimidine with 2-methylimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The imidazole ring can participate in redox reactions, although these are less common.
Coupling reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation and reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling reactions: Palladium or nickel catalysts are often employed in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrimidine derivative .
Scientific Research Applications
4-Chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or modulating receptor activity. The chloro and imidazole groups play crucial roles in binding to the active sites of enzymes or receptors, thereby altering their activity. The molecular targets and pathways involved vary depending on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine
- 4-Chloro-2-methyl-6-(2-propyl-1H-imidazol-1-yl)pyrimidine
- 4-Chloro-2-cyclopropyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Uniqueness
4-Chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine is unique due to the specific positioning of the chloro and imidazole groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C8H7ClN4 |
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Molecular Weight |
194.62 g/mol |
IUPAC Name |
4-chloro-2-(2-methylimidazol-1-yl)pyrimidine |
InChI |
InChI=1S/C8H7ClN4/c1-6-10-4-5-13(6)8-11-3-2-7(9)12-8/h2-5H,1H3 |
InChI Key |
PQTSLDVBIWYMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=NC=CC(=N2)Cl |
Origin of Product |
United States |
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